(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-21-8-11(13(20-21)24-2)14(23)22-6-10(7-22)25-9-3-4-19-12(5-9)15(16,17)18/h3-5,8,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICONAMDBNCGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Pyrazole Ring: This usually starts with the cyclization of appropriate precursors under specific conditions to form the pyrazole core.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be achieved via alkylation and methylation reactions.
Azetidinone Formation: Constructing the azetidinone ring often involves cyclization reactions with suitable precursors.
Coupling with Pyridine: The final step involves coupling the pyrazole and azetidinone rings with a pyridine derivative under catalytic conditions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In industrial settings, the production scale may require optimization of reaction conditions to enhance yield and purity, including:
Continuous Flow Synthesis: For better control over reaction parameters and scalability.
Advanced Catalysis: To improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, especially at the methoxy and methylpyrazole moieties.
Reduction: Reduction reactions might target the ketone or pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions could occur primarily on the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using Pd/C.
Substitution: Halogenation or nitration under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific reaction site.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halo- or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is utilized in the synthesis of more complex molecules and as a building block in organic chemistry. Biology: Investigated for its potential biological activities, including enzyme inhibition. Medicine: Explored for therapeutic potential, particularly in drug discovery for its structural attributes. Industry: Used in materials science for developing novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action can be complex, involving interaction with specific enzymes or receptors in biological systems. The trifluoromethyl and pyrazole groups often play key roles in binding to molecular targets, influencing pathways related to enzyme activity, signal transduction, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrazole and azetidinone derivatives, this compound's trifluoromethyl-pyridine and methanone functionalities provide unique chemical reactivity and biological activity. List of Similar Compounds:
1-Methylpyrazol-4-yl derivatives
Azetidinone derivatives with trifluoromethyl groups
Methoxy-pyridine compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
